Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-
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Overview
Description
N-(2-ethoxychroman-6-yl)acetamide is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chroman ring system with an ethoxy group at the 2-position and an acetamide group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxychroman-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxychroman with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetamide derivative .
Industrial Production Methods
Industrial production of N-(2-ethoxychroman-6-yl)acetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxychroman-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like halides or amines and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Chromanones
Reduction: Amines
Substitution: Various substituted chroman derivatives
Scientific Research Applications
N-(2-ethoxychroman-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxychroman-6-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pathways involved in cell proliferation or apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxychroman-6-yl)acetamide
- N-(2-ethoxychroman-4-yl)acetamide
- N-(2-ethoxychroman-6-yl)carboxamide
Uniqueness
N-(2-ethoxychroman-6-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
378753-24-3 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(2-ethoxy-3,4-dihydro-2H-chromen-6-yl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-3-16-13-7-4-10-8-11(14-9(2)15)5-6-12(10)17-13/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
DQHCZDXMCWJGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2=C(O1)C=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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